molecular formula C13H11NO2 B1428439 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid CAS No. 869973-48-8

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Katalognummer: B1428439
CAS-Nummer: 869973-48-8
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: DQQJOXMSUIXENC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a quinoline ring attached to a cyclopropane carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of quinoline derivatives. One common method is the reaction of quinoline with diazo compounds under catalytic conditions to form the cyclopropane ring. The reaction conditions often include the use of transition metal catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that quinoline derivatives, including 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid, exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents. For instance, a study highlighted the development of quinoline hybrids that target bacterial DNA gyrase, which is crucial for bacterial replication .

Anticancer Activity

The compound has been investigated for its anticancer properties. Quinoline derivatives have shown potential in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that certain quinoline-based compounds effectively inhibited the epidermal growth factor receptor (EGFR), a target in cancer therapy, showcasing their dual role as both anticancer and antimicrobial agents .

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including decarboxylative coupling reactions and cyclization processes. Recent advancements have introduced mild coupling reactions that allow for the modification of existing drug molecules into more potent derivatives . The ability to synthesize these compounds efficiently is crucial for their application in drug development.

Antimalarial Activity

Some derivatives of quinoline compounds have been identified with antimalarial properties, acting against Plasmodium falciparum, the causative agent of malaria. These compounds demonstrate a novel mechanism of action by inhibiting translation elongation factor 2 in the parasite, leading to effective treatment options .

Potential as Anti-inflammatory Agents

The anti-inflammatory properties of quinoline derivatives are also noteworthy. Compounds derived from this class have shown promise in reducing inflammation, which is a critical factor in many chronic diseases, including arthritis and cardiovascular disorders .

Case Studies and Research Findings

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated effectiveness against bacterial DNA gyrase; potential for new antibiotics.
Antimalarial ActivityIdentified novel mechanism targeting Plasmodium falciparum; effective in vivo results.
Anticancer PropertiesInhibition of EGFR; significant cytotoxic effects on cancer cell lines.

Wirkmechanismus

The mechanism of action of 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its bioactive effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the quinoline ring and cyclopropane carboxylic acid moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid (CAS No. 869973-48-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropane ring attached to a quinoline moiety, which is known for its diverse biological activities. The compound's chemical formula is C12H11NO2C_{12}H_{11}NO_2.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, quinoline derivatives are often evaluated for their ability to inhibit cancer-related enzymes, such as carbonic anhydrases and kinases, which play crucial roles in tumor growth and metastasis .

Biological Activities

  • Anticancer Activity :
    • Several studies have indicated that quinoline derivatives exhibit significant anticancer properties. For example, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines.
    • A study reported that quinoline-based compounds could inhibit BCL6, a protein implicated in the survival of certain cancers, with IC50 values in the low micromolar range .
  • Antimicrobial Properties :
    • The compound's derivatives have also been investigated for their antimicrobial activity. Research indicates that quinoline derivatives can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition :
    • The cyclopropane moiety has been associated with enzyme inhibition, particularly in the context of ethylene biosynthesis in plants. Cyclopropane carboxylic acids have demonstrated the ability to inhibit enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is critical for ethylene production .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxic effects, leading to apoptosis in cancer cells. The most active compound demonstrated an IC50 value of 0.5 µM .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations as low as 20 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoline ring significantly affect the biological activity of the compound. For instance, substituents at the 2 and 3 positions on the quinoline ring enhance anticancer activity, while changes on the cyclopropane moiety influence enzyme inhibition potency .

Data Table: Biological Activity Summary

Activity TypeTargetIC50/Effective ConcentrationReference
AnticancerBCL60.5 µM
AntimicrobialStaphylococcus aureus20 µg/mL
Enzyme InhibitionACO (Arabidopsis thaliana)Varies by derivative

Eigenschaften

IUPAC Name

1-quinolin-4-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)10-5-8-14-11-4-2-1-3-9(10)11/h1-5,8H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJOXMSUIXENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=NC3=CC=CC=C23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of NaOH in water (2 ml, 50%) was added to a mixture of quinolin-4-ylacetonitrile (0.5 g, 0.002 mol), 1-bromo-2-chloro-ethane (1.0 mL, 0.012 mol), and benzyltriethylammonium chloride (0.1 g, 0.0004 mol) at 50° C. After the mixture was stirred at 50° C. for 3 hours, 1,2-ethanediol (5 mL, 0.09 mol) was added. Then the reaction mixture was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and washed with ether (3×). The aqueous layer was acidified (pH=2), and then extracted with ethyl acetate (3×). The combined organic layer was dried over MgSO4, filtered, and concentrated to afford the desired product. LC/MS: 214.1 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Quinolin-4-yl)cyclopropane-1-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.